2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide
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Overview
Description
This compound, with the chemical formula C25H25N5OS , is a fascinating hybrid molecule. It combines a benzimidazole core, a sulfanyl group, and an acetohydrazide moiety. Let’s explore its preparation methods, chemical reactions, applications, and more.
Preparation Methods
The synthesis of this compound involves two steps:
- Formation of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde:
- Hydrazine Derivative Formation:
- The next step involves reacting 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde with hydrazine in the presence of a suitable base to form 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide .
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Investigate its reactivity, coordination chemistry, and ligand properties.
Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors, receptor modulators).
Medicine: Assess its pharmacological properties (e.g., antimicrobial, anticancer).
Industry: Evaluate its use in materials science or catalysis.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Investigate signaling pathways influenced by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Provide a list of related molecules for comparison.
Properties
Molecular Formula |
C30H26N4O2S |
---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C30H26N4O2S/c35-29(33-31-19-23-15-17-26(18-16-23)36-21-25-11-5-2-6-12-25)22-37-30-32-27-13-7-8-14-28(27)34(30)20-24-9-3-1-4-10-24/h1-19H,20-22H2,(H,33,35)/b31-19+ |
InChI Key |
CJJWGSVQSSQBDR-ZCTHSVRISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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